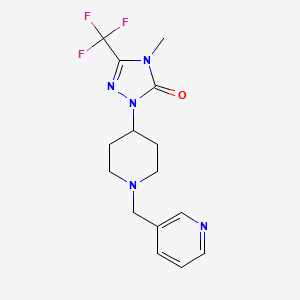4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
CAS No.: 2034512-03-1
Cat. No.: VC6193316
Molecular Formula: C15H18F3N5O
Molecular Weight: 341.338
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034512-03-1 |
|---|---|
| Molecular Formula | C15H18F3N5O |
| Molecular Weight | 341.338 |
| IUPAC Name | 4-methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C15H18F3N5O/c1-21-13(15(16,17)18)20-23(14(21)24)12-4-7-22(8-5-12)10-11-3-2-6-19-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
| Standard InChI Key | LRQUYVMMUVVVBB-UHFFFAOYSA-N |
| SMILES | CN1C(=NN(C1=O)C2CCN(CC2)CC3=CN=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₆O |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 2034511-67-4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 4 |
Synthesis and Structural Optimization
Retrosynthetic Analysis
While no explicit synthesis route for this compound is documented, analogous 1,2,4-triazole derivatives are typically constructed via cyclocondensation reactions. A plausible pathway involves:
-
Piperidine Functionalization: Introducing the pyridin-3-ylmethyl group to piperidine-4-amine via reductive amination or nucleophilic substitution .
-
Triazole Ring Formation: Reacting the functionalized piperidine with a trifluoromethyl-substituted hydrazine derivative to form the 1,2,4-triazole core.
The PMC study highlights the use of N-cyano carbamimidothioates and hydrazine hydrate to assemble triazole rings, a method potentially adaptable to this compound . For instance, intermediate thiourea derivatives could undergo cyclization under basic conditions to yield the triazolone scaffold.
Challenges in Synthesis
Key synthetic hurdles include:
-
Steric Hindrance: Bulky substituents on the piperidine and triazole rings may impede cyclization.
-
Regioselectivity: Ensuring proper orientation during triazole formation to avoid isomeric byproducts.
-
Functional Group Compatibility: The trifluoromethyl group’s electron-withdrawing nature may necessitate mild reaction conditions to prevent decomposition.
Toxicological Considerations
Predicted ADMET Profile
-
Absorption: High molecular weight (422.4 g/mol) and moderate lipophilicity suggest variable oral bioavailability.
-
Metabolism: Hepatic cytochrome P450 enzymes likely oxidize the piperidine and pyridine rings, potentially generating reactive metabolites.
-
Toxicity: The trifluoromethyl group is generally metabolically stable but may contribute to off-target effects if the compound interacts with mammalian CYP450 isoforms.
Comparative Analysis with Structural Analogs
Structural Divergence and Functional Implications
Compared to the PMC study’s sulfonamide-linked triazoles , this compound replaces the sulfonamide with an isoxazole carbonyl group. This modification could alter:
-
Electron Distribution: The carbonyl group may increase electron deficiency at the triazole ring, affecting redox properties.
-
Target Selectivity: Reduced hydrogen-bonding capacity might shift preference from fungal CYP51 to bacterial or mammalian targets.
Table 2: Key Differences from Antifungal Triazoles
| Feature | Target Compound | PMC Analogs |
|---|---|---|
| Linking Group | Isoxazole carbonyl | Sulfonamide |
| Piperidine Substitution | Pyridin-3-ylmethyl | 4-Substituted phenyl groups |
| MIC against C. albicans | Not reported | ≤25 µg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume